

In-Depth Technical Guide on 2-pyrrol-1ylbenzohydrazide

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Compound of Interest

Compound Name: 2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B1331294

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This technical guide provides a comprehensive overview of 2-pyrrol-1-ylbenzohydrazide, a molecule of interest in medicinal chemistry. The document details its chemical properties, a potential synthetic pathway, and its putative biological activity, with a focus on its role as a potential antimicrobial agent. All data is presented in a structured format for clarity and ease of comparison, and where applicable, detailed experimental protocols are provided.

Chemical and Physical Properties

2-pyrrol-1-ylbenzohydrazide is a heterocyclic compound featuring a pyrrole ring linked to a benzohydrazide moiety at the ortho position. Its chemical structure and key properties are summarized below.



Property	Value	Reference
IUPAC Name	2-(1H-pyrrol-1- yl)benzohydrazide	[1]
Molecular Formula	C11H11N3O	[1]
Molecular Weight	201.23 g/mol	[1]
CAS Number	31739-63-6	[1]
Canonical SMILES	C1=CC=C(C(=C1)C(=O)NN)N 2C=CC=C2	[1]
InChI Key	ZPLLLYUFDQNKQE- UHFFFAOYSA-N	[1]

Synthesis

The synthesis of 2-pyrrol-1-ylbenzohydrazide can be conceptually approached as a two-step process, starting from 2-(1H-pyrrol-1-yl)benzoic acid. This precursor is commercially available. The general synthetic scheme involves the esterification of the carboxylic acid followed by hydrazinolysis.

Experimental Protocol: Synthesis of 2-pyrrol-1-ylbenzohydrazide

Step 1: Esterification of 2-(1H-pyrrol-1-yl)benzoic acid

- Reaction Setup: To a solution of 2-(1H-pyrrol-1-yl)benzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
- Reflux: Heat the reaction mixture to reflux for 4-6 hours.
- Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Work-up: After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

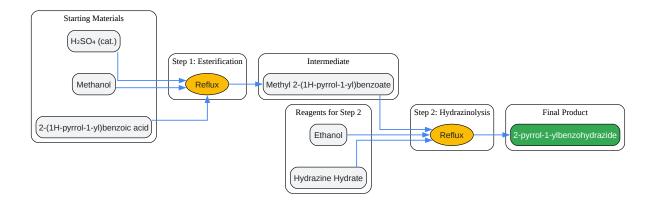


- Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 2-(1H-pyrrol-1-yl)benzoate.

Step 2: Hydrazinolysis of methyl 2-(1H-pyrrol-1-yl)benzoate

- Reaction Setup: Dissolve the methyl 2-(1H-pyrrol-1-yl)benzoate (1 equivalent) in ethanol.
- Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
- Reflux: Heat the mixture to reflux for 8-12 hours.
- Monitoring: Monitor the reaction by TLC until the starting ester is consumed.
- Crystallization: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the crystallization of the product.
- Isolation: Collect the precipitated 2-pyrrol-1-ylbenzohydrazide by filtration, wash with cold ethanol, and dry under vacuum.





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Synthetic workflow for 2-pyrrol-1-ylbenzohydrazide.

Biological Activity and Mechanism of Action

Derivatives of pyrrolyl benzohydrazide have been investigated for their antimicrobial properties, particularly as antitubercular agents. The primary proposed mechanism of action for this class of compounds is the inhibition of the enoyl-acyl carrier protein (ACP) reductase, known as InhA, in Mycobacterium tuberculosis.

Inhibition of Enoyl-ACP Reductase (InhA)

InhA is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier. Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromise in the structural integrity of the cell wall and ultimately resulting in bacterial cell death.

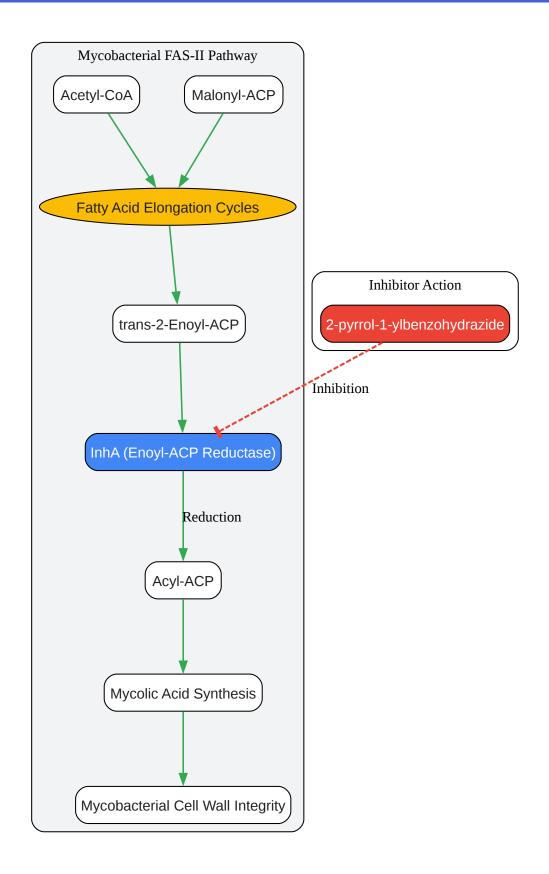


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The general mechanism involves the binding of the inhibitor to the active site of the InhA enzyme, often in a competitive or non-competitive manner with respect to its natural substrate. This binding prevents the reduction of the enoyl-ACP substrate, thereby halting the fatty acid elongation cycle.





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Proposed mechanism of action via InhA inhibition.



Quantitative Data

While specific quantitative data for 2-pyrrol-1-ylbenzohydrazide is not readily available in the public domain, studies on structurally related pyrrolyl benzohydrazide derivatives have demonstrated significant antitubercular activity. For instance, certain derivatives have shown Minimum Inhibitory Concentrations (MIC) against M. tuberculosis H37Rv in the low micromolar range. The inhibitory concentrations (IC₅₀) against the InhA enzyme for active analogues are also reported in a similar concentration range.

It is important to note that the biological activity can be significantly influenced by the substitution pattern on both the pyrrole and the benzohydrazide moieties.

Experimental Protocols for Biological Evaluation Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

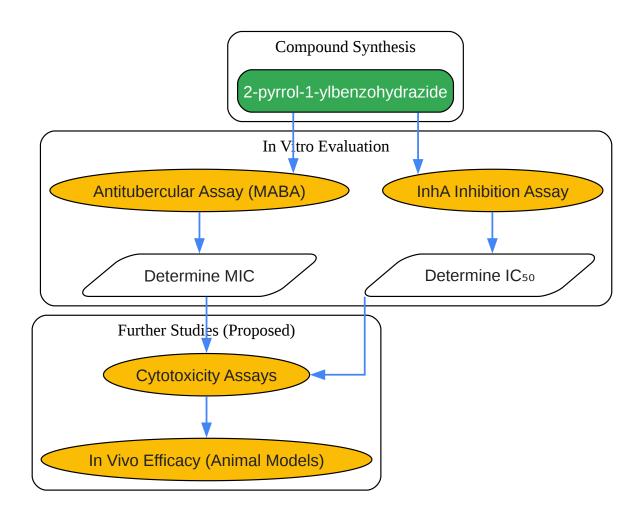
- Preparation of Inoculum: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9
 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
- Compound Preparation: Prepare serial dilutions of 2-pyrrol-1-ylbenzohydrazide in DMSO and then in Middlebrook 7H9 broth.
- Assay Setup: In a 96-well microplate, add the bacterial inoculum to each well containing the serially diluted compound. Include positive (drug-free) and negative (no bacteria) controls.
- Incubation: Incubate the plates at 37 °C for 5-7 days.
- Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.
- Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

InhA Inhibition Assay

• Enzyme and Substrate Preparation: Purify recombinant InhA enzyme. Prepare a solution of the substrate, trans-2-dodecenoyl-CoA (or a similar enoyl-CoA), and the cofactor NADH.



- Assay Mixture: In a 96-well plate, mix the InhA enzyme, NADH, and varying concentrations of 2-pyrrol-1-ylbenzohydrazide.
- Initiation of Reaction: Start the enzymatic reaction by adding the enoyl-CoA substrate.
- Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+, using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



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Workflow for the biological evaluation of 2-pyrrol-1-ylbenzohydrazide.

Conclusion

2-pyrrol-1-ylbenzohydrazide belongs to a class of compounds with demonstrated potential as antitubercular agents. The proposed mechanism of action, through the inhibition of the essential InhA enzyme, presents a promising avenue for the development of new drugs to combat tuberculosis. Further detailed studies are required to elucidate the specific quantitative activity of 2-pyrrol-1-ylbenzohydrazide and to optimize its structure for enhanced efficacy and favorable pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this and related compounds.

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References

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